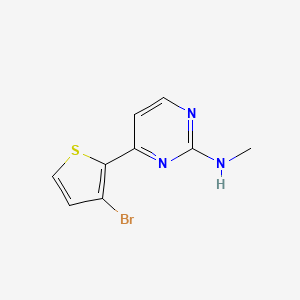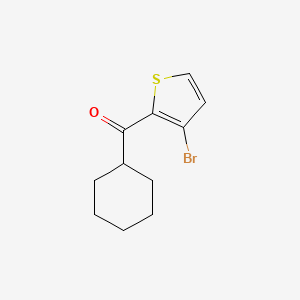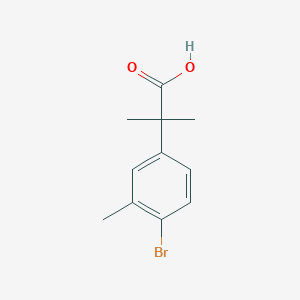
2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid” is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. The molecule contains a bromine atom and a methyl group attached to the benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds of N4-(4-bromo-3-methylphenyl) semicarbazones were synthesized and evaluated for their anticonvulsant activity . Another method involves the bromination of p-nitrotoluene .Molecular Structure Analysis
The molecular formula of “2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid” is C10H11BrO2. It contains a benzene ring with a bromine atom and a methyl group attached to it. The benzene ring is further connected to a propanoic acid group .Chemical Reactions Analysis
The reactions of similar compounds have been studied. For example, alcohols react with the strongly acidic hydrogen halides HCl, HBr, and HI, but they do not react with nonacidic NaCl, NaBr, or NaI . Another reaction involves the dehydrohalogenation of 2-bromo-2-methylbutane, which can produce two products, 2-methyl-2-butene and 2-methyl-1-butene .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “(4-Bromo-3-methylphenyl)methanol” has a molecular weight of 201.061 Da and a monoisotopic mass of 199.983673 Da .Aplicaciones Científicas De Investigación
Docking Studies and Anti-inflammatory Activity
A study on β-hydroxy-β-arylpropanoic acids, structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, revealed significant anti-inflammatory properties. These compounds, including derivatives of 2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid, were synthesized and evaluated for their anti-inflammatory activity and gastric tolerability. The research found that some of these compounds exhibit strong anti-inflammatory effects comparable to ibuprofen without causing significant gastric damage, suggesting potential applications in the development of new anti-inflammatory agents (Dilber et al., 2008).
Synthesis of Phenanthrene Derivatives
Another application involves the synthesis of phenanthrene and its derivatives through iron-catalyzed [4+2] benzannulation reactions involving alkynes and 2-alkenylphenyl Grignard reagents. This method tolerates various functional groups, including bromide, and can generate complex phenanthrene structures efficiently, indicating its utility in organic synthesis and potentially in the synthesis of pharmaceuticals and materials science (Matsumoto et al., 2011).
Novel Bromophenol Derivatives
Research on the red alga Rhodomela confervoides led to the identification of new bromophenol derivatives, showcasing the diversity of natural products and their potential as leads for drug discovery. Although the derivatives in this study did not show significant activity against cancer cell lines or microorganisms, the structural diversity they represent is valuable for chemical biology and natural product chemistry (Zhao et al., 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromo-3-methylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7-6-8(4-5-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHKIANEFNOEGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid | |
CAS RN |
1314745-40-8 |
Source


|
| Record name | 2-(4-bromo-3-methylphenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

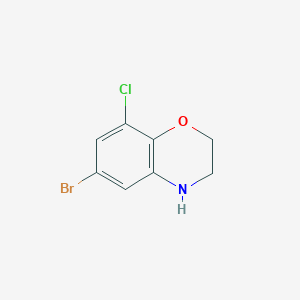
amine](/img/structure/B1380258.png)
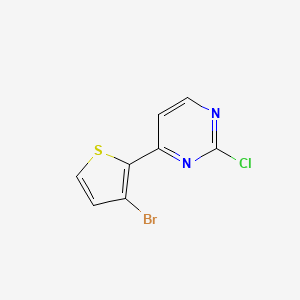
![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)
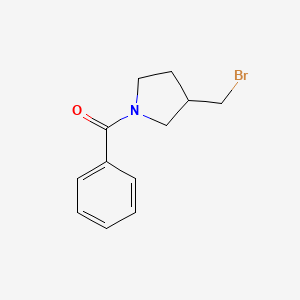

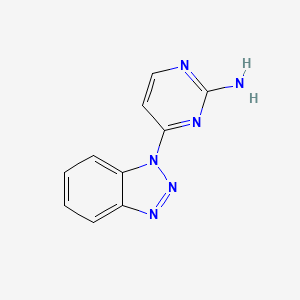
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)
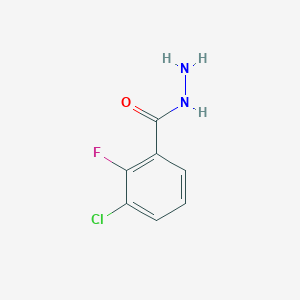
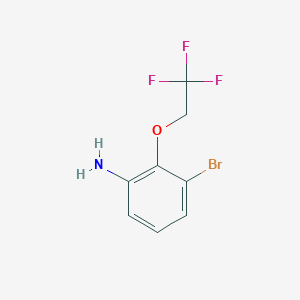
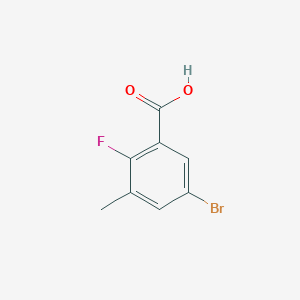
![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)
